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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

Cat. No.: B1581629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-
Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical

compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable insights for compound identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-(4-
Chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1581629?utm_src=pdf-interest
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.33 - 7.26 Multiplet - 4H Ar-H

4.89 Quartet 6.4 1H CH-OH

1.88 Singlet - 1H OH

1.48 Doublet 6.4 3H CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

Chemical Shift (δ) ppm Assignment

144.3 Ar-C (quaternary)

133.0 Ar-C (quaternary, C-Cl)

128.6 Ar-CH

126.8 Ar-CH

69.7 CH-OH

25.3 CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 1-(4-Chlorophenyl)ethanol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3356 Strong, Broad O-H (Alcohol)

1598 Medium C=C (Aromatic Ring)

1493 Medium C=C (Aromatic Ring)

1452 Medium C-H (Alkane) Bend

1089 Strong C-O (Alcohol)

829 Strong
C-H (Aromatic, para-

disubstituted) Bend

Sample Preparation: Thin Film

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-(4-Chlorophenyl)ethanol

m/z Relative Intensity (%) Proposed Fragment

156/158 ~3:1 [M]⁺ (Molecular Ion)

141/143 ~3:1 [M - CH₃]⁺

111/113 ~3:1 [C₆H₄Cl]⁺

77 Moderate [C₆H₅]⁺

43 High [CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

While specific instrument parameters may vary, the following provides a general overview of

the methodologies employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were acquired on a 400 MHz spectrometer. The sample of 1-(4-
Chlorophenyl)ethanol was dissolved in deuterated chloroform (CDCl₃), which served as the

solvent and provided the deuterium lock signal. Tetramethylsilane (TMS) was used as an

internal standard for chemical shift referencing (0 ppm). For the ¹H NMR spectrum, standard

acquisition parameters were used, and the resulting Free Induction Decay (FID) was Fourier

transformed, phase-corrected, and baseline-corrected. For the ¹³C NMR spectrum, a proton-

decoupled sequence was utilized to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

film of neat 1-(4-Chlorophenyl)ethanol was prepared between two potassium bromide (KBr)

or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-IR range (typically

4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background

spectrum of the clean plates was recorded and subtracted from the sample spectrum to

eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)
Mass spectrometric analysis was performed using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample, dissolved in a

volatile solvent, was injected into the GC, where it was vaporized and separated from the

solvent and any impurities. The separated compound then entered the mass spectrometer,

where it was ionized by a beam of high-energy electrons (typically 70 eV). The resulting

molecular ion and fragment ions were separated by their mass-to-charge ratio (m/z) in a

quadrupole mass analyzer and detected. The resulting mass spectrum shows the relative

abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(4-Chlorophenyl)ethanol.
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Caption: General workflow of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Chlorophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581629#spectroscopic-data-for-1-4-chlorophenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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